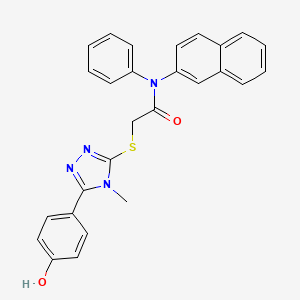

2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide

Descripción

This compound features a 1,2,4-triazole core substituted with a 4-hydroxyphenyl group at position 5, a methyl group at position 4, and a thioether-linked acetamide moiety. The acetamide is further substituted with naphthalen-2-yl and phenyl groups, conferring unique steric and electronic properties. Such structural complexity positions it as a candidate for diverse applications, including pharmaceuticals and materials science. Its synthesis likely involves 1,3-dipolar cycloaddition or S-alkylation, common methods for triazole derivatives .

Propiedades

Fórmula molecular |

C27H22N4O2S |

|---|---|

Peso molecular |

466.6 g/mol |

Nombre IUPAC |

2-[[5-(4-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide |

InChI |

InChI=1S/C27H22N4O2S/c1-30-26(20-12-15-24(32)16-13-20)28-29-27(30)34-18-25(33)31(22-9-3-2-4-10-22)23-14-11-19-7-5-6-8-21(19)17-23/h2-17,32H,18H2,1H3 |

Clave InChI |

FVVKFCSENAAYTE-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=NN=C1SCC(=O)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their biological activities.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring and hydroxyphenyl group are likely to play key roles in these interactions, potentially forming hydrogen bonds or participating in π-π stacking interactions with target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the triazole ring, acetamide group, and aromatic systems. These variations influence physicochemical properties and bioactivity:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-hydroxyphenyl group (electron-donating) may enhance solubility and hydrogen-bonding capacity compared to chloro () or nitro () substituents, which reduce electron density .

Spectral and Physicochemical Data

- IR Spectroscopy: Target compound’s expected peaks: ~1670 cm⁻¹ (C=O), ~1240 cm⁻¹ (C=S), and ~3300 cm⁻¹ (N-H) . Comparison: Nitro-substituted analogs (e.g., 6b–c) show asymmetric NO2 stretches at ~1500 cm⁻¹, absent in the hydroxylated target compound .

- NMR : Naphthalene protons in the target compound would resonate downfield (δ 7.5–8.5 ppm), similar to ’s compounds .

Actividad Biológica

The compound 2-((5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is a derivative of the 1,2,4-triazole class, which has gained attention due to its diverse biological activities. Triazole derivatives are known for their pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound based on available literature and research findings.

- Molecular Formula : C27H22N4O2S

- Molecular Weight : 466.55 g/mol

- CAS Number : 482646-89-9

Antimicrobial Activity

Triazole compounds have shown significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate activity (MIC) | |

| Staphylococcus aureus | Significant activity (MIC) | |

| Candida albicans | Effective antifungal |

Research indicates that the presence of the triazole ring enhances the compound's ability to inhibit microbial growth. The structure–activity relationship (SAR) suggests that modifications to the phenyl and naphthalene groups can influence potency.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (Lung cancer) | 15 | Moderate |

| MCF7 (Breast cancer) | 10 | High |

| HeLa (Cervical cancer) | 12 | Moderate |

The results indicate that the compound exhibits promising cytotoxic effects, with a notable impact on MCF7 cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with cellular targets. The triazole moiety may inhibit enzymes involved in nucleic acid synthesis, while the naphthalene and phenyl groups enhance lipophilicity, facilitating cell membrane penetration.

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, the compound was tested alongside standard antibiotics against a panel of Gram-positive and Gram-negative bacteria. It showed comparable efficacy to chloramphenicol against E. faecalis but was less effective against E. coli .

- Anticancer Screening : A recent study evaluated the effects of this compound on various cancer cell lines using MTT assays. It demonstrated significant cytotoxicity in MCF7 cells, suggesting potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.